7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound that features a unique fusion of benzimidazole, thiazole, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1H-1,3-benzodiazole with a suitable thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,3-benzodiazol-1-ylmethanol
- 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of benzimidazole, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H10N4OS |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
7-(benzimidazol-1-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C14H10N4OS/c19-13-7-10(16-14-18(13)5-6-20-14)8-17-9-15-11-3-1-2-4-12(11)17/h1-7,9H,8H2 |
InChI Key |
HIGNONLNJUSDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=O)N4C=CSC4=N3 |
Origin of Product |
United States |
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